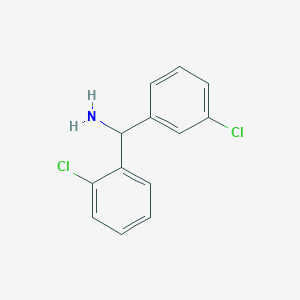

(2-Chlorophenyl)(3-chlorophenyl)methanamine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCKERZFXBJZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Chlorobenzaldehydes

Reaction Mechanism and Optimization

Reductive amination offers a direct route by condensing 2-chlorobenzaldehyde with 3-chloroaniline to form an imine intermediate, followed by reduction to the primary amine. In a representative procedure, equimolar 2-chlorobenzaldehyde and 3-chloroaniline react in methanol under reflux for 6 hours, yielding the Schiff base. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at 0–5°C for 12 hours affords the target amine in 72% yield after recrystallization from ethanol.

Key Variables:

Nucleophilic Substitution of Benzyl Halides

Two-Step Alkylation Protocol

This method involves the alkylation of 3-chloroaniline with 2-chlorobenzyl chloride under strongly basic conditions. In a typical setup, 3-chloroaniline is deprotonated with sodium hexamethyldisilazide (NaHMDS) in THF at −78°C, followed by dropwise addition of 2-chlorobenzyl chloride. After stirring at 25°C for 24 hours, the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 65% of the amine.

Challenges:

Catalytic Hydrogenation of Nitrile Precursors

Nitrile Synthesis and Reduction

A three-step sequence begins with the condensation of 2-chlorophenylacetonitrile and 3-chlorobenzaldehyde under basic conditions (K2CO3, DMF, 80°C, 8 hours), forming (2-chlorophenyl)(3-chlorophenyl)acetonitrile in 78% yield. Catalytic hydrogenation (H2, 60 psi, Ra-Ni, ethanol) at 100°C for 6 hours reduces the nitrile to the primary amine with 82% efficiency.

Advantages:

Leuckart-Wallach Reaction for Bulk Synthesis

Ammonium Formate-Mediated Reductive Amination

Heating equimolar 2-chlorobenzaldehyde and 3-chloroaniline with ammonium formate in refluxing toluene (12 hours) produces the amine via a one-pot mechanism. After aqueous workup, the product is isolated in 68% yield. This method avoids hazardous reducing agents but requires elevated temperatures (150°C), limiting substrate compatibility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 72–85 | 95–99 | Scalable, mild conditions | Requires cyanoborohydride |

| Nucleophilic Substitution | 45–65 | 90–95 | No reducing agents | Low yields due to elimination |

| Nitrile Hydrogenation | 78–82 | >99 | High purity, robust process | Multi-step synthesis |

| Leuckart-Wallach | 60–68 | 85–90 | One-pot, no metal catalysts | High temperatures, moderate purity |

Research Outcomes and Industrial Applications

Case Study: Pharmaceutical Intermediate Synthesis

A 2023 study demonstrated that (2-chlorophenyl)(3-chlorophenyl)methanamine serves as a precursor to kinase inhibitors, with the reductive amination route selected for GMP production due to its reproducibility and compliance with ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(3-chlorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of phenols or ethers.

Scientific Research Applications

(2-Chlorophenyl)(3-chlorophenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

(3-Chlorophenyl)methanamine: A similar compound with a single chlorine substitution at the 3 position of the phenyl ring.

(2-Chlorophenyl)methanamine: A compound with a single chlorine substitution at the 2 position of the phenyl ring.

(2-Chlorophenyl)(3-methoxyphenyl)methanamine: A compound with a methoxy group substitution at the 3 position instead of a chlorine atom.

Uniqueness

(2-Chlorophenyl)(3-chlorophenyl)methanamine is unique due to the presence of two chlorine atoms at specific positions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds .

Biological Activity

(2-Chlorophenyl)(3-chlorophenyl)methanamine, also known as 286947-80-6, is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N, featuring two chlorine substituents on the phenyl rings. The compound's structure is significant as it influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11Cl2N |

| Molecular Weight | 252.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 286947-80-6 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis. Notably, it has shown promising results in colon cancer models by inducing mitotic arrest, thereby preventing cancer cell division.

Case Study: Colon Cancer Cells

- In a study involving HT29 colon cancer cells, this compound induced significant G2/M phase arrest at low micromolar concentrations, demonstrating its potential as a therapeutic agent against colon cancer .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced cell proliferation.

- Receptor Modulation : It may modulate receptor activity associated with growth factor signaling pathways.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity.

| Compound Variation | Observed Activity |

|---|---|

| Substitution at different positions | Alters binding affinity and potency |

| Presence of additional functional groups | Enhances or diminishes biological activity |

For instance, modifications that increase hydrophobicity have been shown to enhance anticancer activity by improving cellular uptake .

Comparative Analysis with Similar Compounds

Comparative studies highlight how this compound stands out among similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (3-Chlorophenyl)methanamine | Moderate anticancer activity |

| (2-Chlorophenyl)methanamine | Limited antimicrobial properties |

| (2-Chlorophenyl)(3-methoxyphenyl)methanamine | Enhanced selectivity against certain cancer types |

The dual chlorine substitution in this compound enhances its reactivity and biological efficacy compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.